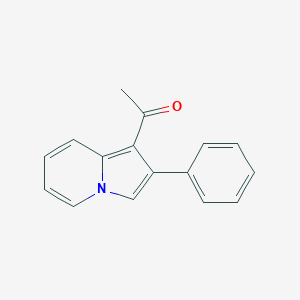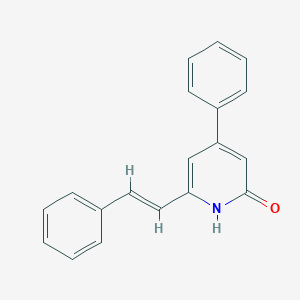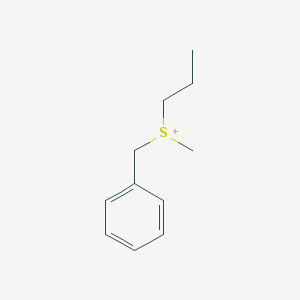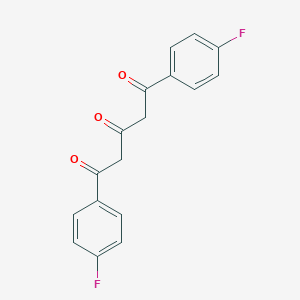
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione is an organic compound characterized by the presence of two fluorophenyl groups attached to a pentanetrione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluorobenzaldehyde with acetone under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out in an ethanol solvent at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione involves its interaction with various molecular targets. The compound’s carbonyl groups and conjugated double bonds allow it to participate in various chemical reactions, influencing its biological activity. The fluorophenyl groups contribute to its hydrophobicity and potential for π-π stacking interactions with other aromatic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione: Similar structure but with chlorine atoms instead of fluorine.
1,5-Bis(4-hydroxyphenyl)-1,3,5-pentanetrione: Contains hydroxy groups instead of fluorine.
Uniqueness
1,5-Bis(4-fluorophenyl)pentane-1,3,5-trione is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also influence the compound’s electronic properties, making it distinct from its chlorinated and hydroxylated analogs.
Eigenschaften
Molekularformel |
C17H12F2O3 |
|---|---|
Molekulargewicht |
302.27 g/mol |
IUPAC-Name |
1,5-bis(4-fluorophenyl)pentane-1,3,5-trione |
InChI |
InChI=1S/C17H12F2O3/c18-13-5-1-11(2-6-13)16(21)9-15(20)10-17(22)12-3-7-14(19)8-4-12/h1-8H,9-10H2 |
InChI-Schlüssel |
QCEIXTYPISTPKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


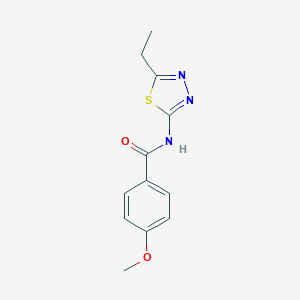
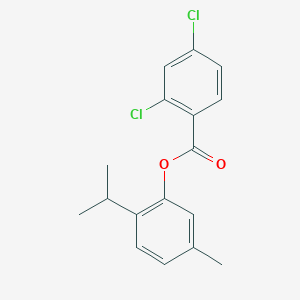
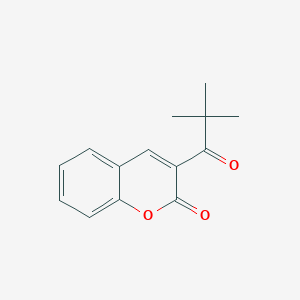
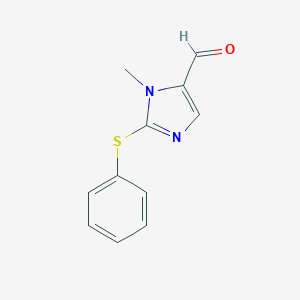
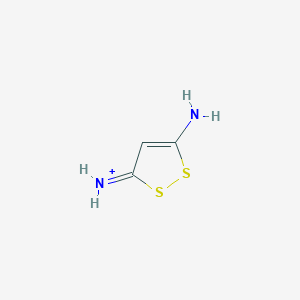
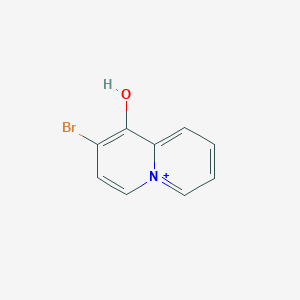
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
